H-Gly-Arg-Gly-OH
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Overview
Description
H-Gly-Arg-Gly-OH, also known as Glycyl-L-arginyl-glycine, is a tripeptide composed of glycine, arginine, and glycine. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Arg-Gly-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (arginine and glycine) are sequentially added using protected amino acid derivatives to prevent unwanted side reactions. The coupling reactions are facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the repetitive steps of SPPS. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Arg-Gly-OH can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form nitric oxide, a biologically active molecule.
Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.
Substitution: The amino groups in the peptide can participate in substitution reactions, leading to the formation of modified peptides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the arginine residue can produce nitric oxide, while acylation can yield N-acylated derivatives of the peptide .
Scientific Research Applications
H-Gly-Arg-Gly-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The peptide is investigated for its role in cellular signaling and protein interactions.
Medicine: Research explores its potential therapeutic applications, including wound healing and tissue regeneration.
Industry: It is utilized in the development of biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of H-Gly-Arg-Gly-OH involves its interaction with specific molecular targets and pathways. The arginine residue in the peptide can interact with nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide. This molecule plays a crucial role in various physiological processes, including vasodilation and immune response. Additionally, the peptide can bind to cell surface receptors, influencing cellular signaling pathways and modulating biological activities .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Arg-OH: A dipeptide with similar biological activities but lacking the additional glycine residue.
H-Gly-Arg-Gly-Asp-Ser-Pro-OH: A hexapeptide with additional amino acids, offering more complex biological functions.
Uniqueness
H-Gly-Arg-Gly-OH is unique due to its specific sequence and the presence of the arginine residue, which imparts distinct biological activities. Its simplicity compared to longer peptides makes it an ideal model for studying peptide interactions and reactions .
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N6O4/c11-4-7(17)16-6(2-1-3-14-10(12)13)9(20)15-5-8(18)19/h6H,1-5,11H2,(H,15,20)(H,16,17)(H,18,19)(H4,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIVPOXLQFJRTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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